
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a hydrazide group, and isopropyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Isopropyl-1H-pyrazole-5-carbohydrazide: Lacks the benzylidene group, resulting in different chemical and biological properties.
4-Isopropylbenzaldehyde: A precursor in the synthesis of the target compound, with distinct reactivity and applications.
Other pyrazole derivatives: Compounds with similar core structures but different substituents, leading to varied properties and uses.
Uniqueness
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both isopropyl and benzylidene groups, which confer specific chemical reactivity and potential biological activities. This combination of structural features distinguishes it from other pyrazole derivatives and makes it a valuable compound for research and development.
Propiedades
Número CAS |
1284271-97-1 |
|---|---|
Fórmula molecular |
C17H22N4O |
Peso molecular |
298.39 |
Nombre IUPAC |
5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+ |
Clave InChI |
UUYSUYUPTJNPDE-VCHYOVAHSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)
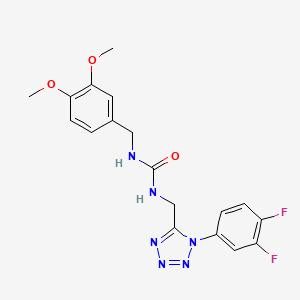
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2370175.png)
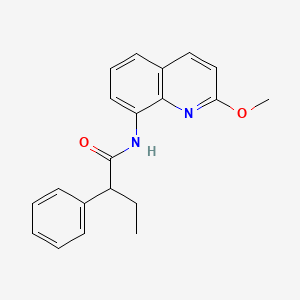
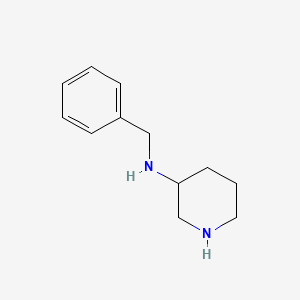
![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2370180.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)
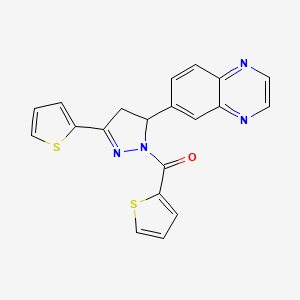

![3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2370187.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2370188.png)
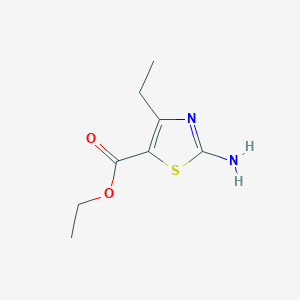
![5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2370194.png)
